4-(5-methyl-2-propan-2-ylphenoxy)-N,N-bis(prop-2-enyl)but-2-yn-1-amine;oxalic acid
Overview
Description
4-(5-methyl-2-propan-2-ylphenoxy)-N,N-bis(prop-2-enyl)but-2-yn-1-amine;oxalic acid is a synthetic organic compound It is characterized by the presence of multiple functional groups, including diallyl, isopropyl, methylphenoxy, and butynyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methyl-2-propan-2-ylphenoxy)-N,N-bis(prop-2-enyl)but-2-yn-1-amine;oxalic acid typically involves multi-step organic reactions. The starting materials may include 2-isopropyl-5-methylphenol, which undergoes alkylation to introduce the butynyl group. Subsequent reactions involve the introduction of the diallyl amine group and the formation of the oxalate salt. Reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction steps as in the laboratory. The process would be optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
4-(5-methyl-2-propan-2-ylphenoxy)-N,N-bis(prop-2-enyl)but-2-yn-1-amine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions may introduce new alkyl or aryl groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an active pharmaceutical ingredient or a precursor in the synthesis of drugs.
Industry: The compound may be used in the production of specialty chemicals, polymers, or materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(5-methyl-2-propan-2-ylphenoxy)-N,N-bis(prop-2-enyl)but-2-yn-1-amine;oxalic acid would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other biomolecules. The compound’s effects may be mediated through pathways involving signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other diallyl amine derivatives, phenoxy-substituted butynyl compounds, and oxalate salts. Examples include:
- N,N-diallyl-4-(2-isopropylphenoxy)-2-butyn-1-amine
- N,N-diallyl-4-(2-methylphenoxy)-2-butyn-1-amine
- N,N-diallyl-4-(2-isopropyl-5-methylphenoxy)-2-butyn-1-amine hydrochloride
Uniqueness
4-(5-methyl-2-propan-2-ylphenoxy)-N,N-bis(prop-2-enyl)but-2-yn-1-amine;oxalic acid is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity. Its structural features may enable it to interact with specific molecular targets or participate in unique chemical transformations.
Properties
IUPAC Name |
4-(5-methyl-2-propan-2-ylphenoxy)-N,N-bis(prop-2-enyl)but-2-yn-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO.C2H2O4/c1-6-12-21(13-7-2)14-8-9-15-22-20-16-18(5)10-11-19(20)17(3)4;3-1(4)2(5)6/h6-7,10-11,16-17H,1-2,12-15H2,3-5H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZSJSDGWITKAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC#CCN(CC=C)CC=C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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